molecular formula C15H16N2O2S B2696289 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine CAS No. 477852-31-6

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

Cat. No. B2696289
M. Wt: 288.37
InChI Key: AFZNBSKVEAVOPS-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .


Molecular Structure Analysis

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .


Chemical Reactions Analysis

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be analyzed using various spectroscopic techniques . There is substantial proof that anionic variants EY show photoactivity in the bulk of other photoreaction investigations .

Scientific Research Applications

Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Various methods for the synthesis of pyrimidines are described in the literature . The specific methods would depend on the exact pyrimidine derivative being synthesized.
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antidiabetic Applications

  • Summary of Application: Pyrrolo[2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
  • Methods of Application: The specific methods of application would involve the synthesis of the pyrrolo[2,3-d]pyrimidine-based analogues and their subsequent testing for α-amylase enzyme inhibition .
  • Results or Outcomes: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for certain compounds, with IC50 values in the 0.252–0.281 mM range .

Neuroprotective and Anti-neuroinflammatory Applications

  • Summary of Application: Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell model .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Future Directions

Pyrazolo [3,4-d]pyrimidines continue to be of great interest in drug discovery programmes, especially those in cancer drug discovery . This review will represent the complete medicinal and pharmacological profile of pyrido [2,3- d ]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

properties

IUPAC Name

2-benzylsulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-13-8-5-9-14(13)17-15(16-11)20(18,19)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZNBSKVEAVOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

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